molecular formula C9H15NO3 B14322178 Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate CAS No. 100045-12-3

Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate

Cat. No.: B14322178
CAS No.: 100045-12-3
M. Wt: 185.22 g/mol
InChI Key: OWMGISLFJJTKIP-ULUSZKPHSA-N
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Description

Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate is a chemical compound with a unique structure that includes a piperidine ring, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which provides a convenient and efficient route to the desired methyl ester . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

100045-12-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (4R)-1,4-dimethyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-6-4-5-10(2)8(11)7(6)9(12)13-3/h6-7H,4-5H2,1-3H3/t6-,7?/m1/s1

InChI Key

OWMGISLFJJTKIP-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1CCN(C(=O)C1C(=O)OC)C

Canonical SMILES

CC1CCN(C(=O)C1C(=O)OC)C

Origin of Product

United States

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